4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile
Description
BenchChem offers high-quality 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25Cl2N5O2 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25Cl2N5O2/c1-32-7-9-33(10-8-32)6-4-5-17-11-22-19(12-24(17)34-2)26(18(15-29)16-30-22)31-23-14-25(35-3)21(28)13-20(23)27/h11-14,16H,6-10H2,1-3H3,(H,30,31) |
InChI Key |
VRGKLHSYJFONDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CC2=CC3=NC=C(C(=C3C=C2OC)NC4=CC(=C(C=C4Cl)Cl)OC)C#N |
Origin of Product |
United States |
Biological Activity
The compound 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile (commonly referred to as DMPQ) has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of DMPQ, presenting relevant data, case studies, and detailed research findings.
DMPQ is characterized by its complex structure, which includes a quinoline core and several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 500.44 g/mol. The compound's IUPAC name is 4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)prop-1-ynyl)quinoline-3-carbonitrile.
Structural Formula
Antitumor Activity
Research indicates that DMPQ exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of DMPQ
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
Antimicrobial Activity
DMPQ has also been evaluated for its antimicrobial properties. Studies demonstrate moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of DMPQ
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The biological activity of DMPQ can be attributed to its interaction with various molecular targets within cells:
- Inhibition of Kinases : DMPQ has been shown to inhibit key kinases involved in cancer cell signaling pathways, such as EGFR and BRAF.
- DNA Intercalation : The compound's quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : DMPQ induces oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Breast Cancer Treatment
A recent study explored the efficacy of DMPQ in combination with standard chemotherapy agents in MCF-7 breast cancer cells. Results indicated that the combination treatment significantly enhanced cytotoxicity compared to chemotherapy alone, suggesting a synergistic effect.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of DMPQ against various pathogens in vitro. The results showed that DMPQ effectively inhibited bacterial growth, particularly against Staphylococcus aureus, highlighting its potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
